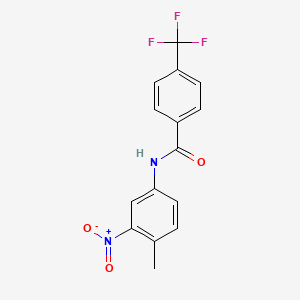

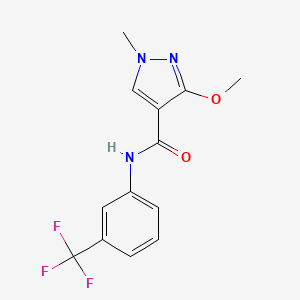

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (NMTFB) is a small molecule that has been studied extensively for its potential as an organic synthesis reagent, a drug target, and a therapeutic agent. NMTFB has been found to have a wide range of applications in many scientific fields, including pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Characterization :

- Buzarevski et al. (2014) reported the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide, a compound related to your query, detailing its characterization using 1H-NMR, 13C-NMR, and FTIR spectroscopy (Buzarevski, Mikhova, & Popovski, 2014).

- Lee & Kim (2002) synthesized new poly(arylene ether amide)s with trifluoromethyl pendent groups, highlighting the use of compounds similar to your query in polymer science (Lee & Kim, 2002).

Crystal Structure Analysis :

- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined by Saeed et al. (2008), providing insights into the molecular arrangement and interactions within similar compounds (Saeed, Hussain, & Flörke, 2008).

Molecular Properties and Applications :

- Kansız et al. (2018) investigated the molecular structure of 3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, a derivative of your query, emphasizing its significance in organic and bioorganic chemistry (Kansız, Cakmak, Dege, Meral, & Kutuk, 2018).

Chemosensor Development :

- Sun, Wang, & Guo (2009) developed a series of N-nitrophenyl benzamide derivatives as chemosensors for cyanide detection in aqueous environments, demonstrating the potential of similar compounds in environmental monitoring (Sun, Wang, & Guo, 2009).

Organic Reaction Studies :

- Broxton (1981) investigated the catalytic activity of N-methyl-N-(4'-nitrophenyl)octanamide and similar compounds in nucleophilic reactions, contributing to the understanding of organic reaction mechanisms (Broxton, 1981).

properties

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-9-2-7-12(8-13(9)20(22)23)19-14(21)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPUIHMPVYJHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)

![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)

![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)

![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)